molecular formula C10H14O2 B13623952 2-(3-Hydroxybutyl)phenol CAS No. 6952-32-5

2-(3-Hydroxybutyl)phenol

Cat. No.: B13623952
CAS No.: 6952-32-5
M. Wt: 166.22 g/mol
InChI Key: MYBYPPLYNXJIRJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxybutyl)phenol is a phenolic compound featuring a hydroxybutyl chain (–CH₂CH₂CH(OH)CH₃) attached to the ortho position (C2) of a phenol ring. These compounds are often isolated from plant sources or synthesized for applications in pharmaceuticals, cosmetics, and materials science .

Properties

CAS No.

6952-32-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-hydroxybutyl)phenol

InChI

InChI=1S/C10H14O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3

InChI Key

MYBYPPLYNXJIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxybutyl)phenol typically involves the alkylation of phenol with 3-hydroxybutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The phenolic hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated derivatives of this compound

Scientific Research Applications

2-(3-Hydroxybutyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxybutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The phenolic hydroxyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and derivatives of 2-(3-hydroxybutyl)phenol, highlighting differences in molecular properties, sources, and research findings:

Compound Name Structure Molecular Formula Molecular Weight Source/Application Key Features References
3-(3-Hydroxybutyl)phenol Phenol with hydroxybutyl chain at C3 C₁₀H₁₄O₂ 166.22 Isolated from Brucea antidysenterica berries. Characterized via ¹H/¹³C NMR, IR, and LC-MS; polar constituent with unstudied biological activity.
4-(3-Hydroxybutyl)phenol Phenol with hydroxybutyl chain at C4 C₁₀H₁₄O₂ 166.22 Synthetic or natural sources (CAS: 69617-84-1). Limited data; InChIKey: SFUCGABQOMYVJW-UHFFFAOYSA-N.
4-(3-Hydroxybutyl)-2-methoxyphenol Methoxy group at C2, hydroxybutyl chain at C4 C₁₁H₁₆O₃ 196.24 Identified in Andrographis paniculata (fraction APE-B). Detected via ESI-QTOF-MS/MS; potential antiviral/anti-inflammatory properties inferred from context.
2-Ethoxy-4-(3-hydroxybutyl)phenol Ethoxy group at C2, hydroxybutyl chain at C4 C₁₂H₁₈O₃ 210.27 Synthetic (CC-DPS database). 3D structure modeled; SMILES: CCOc1cc(CCC(C)O)ccc1O.
Rhododendrol (4-[(3R)-3-Hydroxybutyl]phenol) Chiral hydroxybutyl chain at C4 (R-configuration) C₁₀H₁₄O₂ 166.22 Cosmetic ingredient (CAS: 501-96-2); isolated from Rhododendron species. Known for skin-depigmentation side effects; regulated in cosmetics.
4-(3-Hydroxy-3-methylbutyl)phenol Branched hydroxyalkyl chain (–CH₂C(CH₃)(OH)CH₂–) at C4 C₁₁H₁₆O₂ 180.24 Commercial synthetic (CAS: 4237-73-4); used in intermediates. Storage: 2–8°C; purity ≥95% (HPLC).

Key Structural and Functional Differences

Positional Isomerism: The position of the hydroxybutyl chain (C2, C3, or C4) significantly impacts polarity and biological activity. For example, 3-(3-hydroxybutyl)phenol from Brucea antidysenterica is highly polar, requiring advanced chromatography for isolation , whereas 4-isomers like Rhododendrol exhibit documented bioactivity in dermatology .

Chirality :

  • Rhododendrol’s R-configuration at the hydroxybutyl chain is critical for its interaction with melanin biosynthesis pathways, leading to depigmentation .

Branching in Alkyl Chains: Compounds like 4-(3-hydroxy-3-methylbutyl)phenol feature branched chains, altering solubility and thermal stability compared to linear analogs .

Spectral and Analytical Data

  • 3-(3-Hydroxybutyl)phenol: Characterized by DEPT-135 NMR (δ 1.5–3.5 ppm for alkyl protons) and IR (broad O–H stretch at 3200–3400 cm⁻¹) .
  • 4-(3-Hydroxybutyl)-2-methoxyphenol: Identified via ESI-QTOF-MS/MS (m/z 197.1219 [M+H]⁺) and fragmentation patterns .

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